molecular formula C28H28N4O4S B2744108 N-(2-methoxyethyl)-4-((4-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115434-33-7

N-(2-methoxyethyl)-4-((4-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide

Cat. No. B2744108
CAS RN: 1115434-33-7
M. Wt: 516.62
InChI Key: YNKJFOSHWFMEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-4-((4-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H28N4O4S and its molecular weight is 516.62. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyethyl)-4-((4-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)-4-((4-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Various methods for synthesizing quinazolinone derivatives, which are structurally related to the requested compound, have been studied. For instance, reactions of anthranilamide with isocyanates have been explored to synthesize oxazolo and oxazino quinazolinones, showcasing diverse synthetic routes for quinazoline compounds (Chern et al., 1988).

  • Chemical Properties and Characterization : Detailed studies on the kinetics and mechanism of the base-catalyzed cyclization of substituted benzoylamino benzamides into quinazolin-4-one and quinazolin-4-thione derivatives provide insights into the chemical behavior of such compounds (Hanusek et al., 2002).

Pharmacological Applications

  • Antimicrobial and Anti-fungal Activities : Quinazolinone derivatives have been investigated for their potential antimicrobial properties. A study on novel 6,8-dibromo-4(3H)quinazolinone derivatives revealed significant anti-bacterial and anti-fungal activities, suggesting a possible application in combating microbial infections (Mohamed et al., 2010).

  • Antitumor and Anti-inflammatory Properties : Research on the synthesis and biological properties of 3-phenyl- and 3-phenethyl-5-methyl-5-ethyl-4-oxo-tetrahydrobenzo[h]quinazolines revealed moderate therapeutic effects against certain mouse tumor models, indicating potential antitumor applications (Markosyan et al., 2008).

  • Analgesic Activity : Quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, demonstrating the potential for these compounds in pain management and anti-inflammatory treatments (Dash et al., 2017).

Biochemical and Molecular Studies

  • Inhibitory Activity on Pentosidine Formation : Certain quinazolinone derivatives have been identified as inhibitors of pentosidine formation, an advanced glycation end product, suggesting their potential application in managing conditions related to aging and diabetes (Okuda et al., 2011).

properties

IUPAC Name

N-(2-methoxyethyl)-4-[[2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4S/c1-19-6-5-7-22(16-19)30-25(33)18-37-28-31-24-9-4-3-8-23(24)27(35)32(28)17-20-10-12-21(13-11-20)26(34)29-14-15-36-2/h3-13,16H,14-15,17-18H2,1-2H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKJFOSHWFMEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-((4-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.